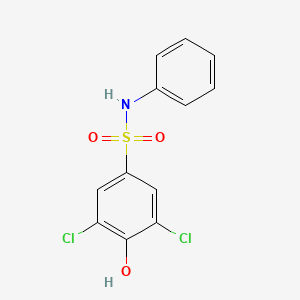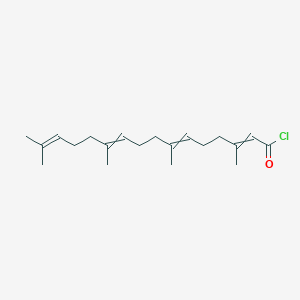![molecular formula C12H11NO6 B14484439 3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid CAS No. 66832-25-5](/img/structure/B14484439.png)
3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid is a complex organic compound with a unique structure that includes a carboxyacryloyl group, an amino group, and a methoxybenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxybenzoic acid with acryloyl chloride in the presence of a base to form the acryloyl derivative. This intermediate is then reacted with an amine to introduce the amino group, followed by carboxylation to introduce the carboxyacryloyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyacryloyl group can be reduced to form a carboxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-[(3-Carboxyacryloyl)amino]-4-hydroxybenzoic acid, while reduction of the carboxyacryloyl group can yield 3-[(3-Carboxyl)amino]-4-methoxybenzoic acid.
科学的研究の応用
3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyacryloyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxybenzoic acid moiety can interact with cellular receptors, modulating various signaling pathways .
類似化合物との比較
Similar Compounds
3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
3-[(3-Carboxyacryloyl)amino]-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct biological activities and chemical properties compared to its analogs .
特性
CAS番号 |
66832-25-5 |
|---|---|
分子式 |
C12H11NO6 |
分子量 |
265.22 g/mol |
IUPAC名 |
3-(3-carboxyprop-2-enoylamino)-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H11NO6/c1-19-9-3-2-7(12(17)18)6-8(9)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)(H,17,18) |
InChIキー |
LURONDMIZDQLDY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


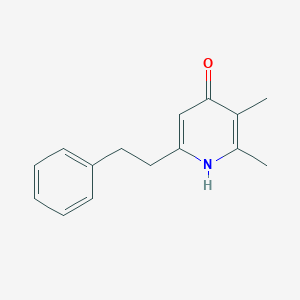
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)
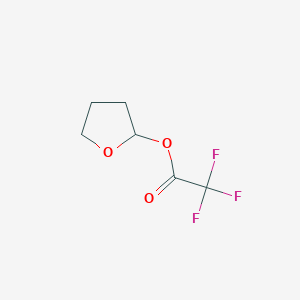
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
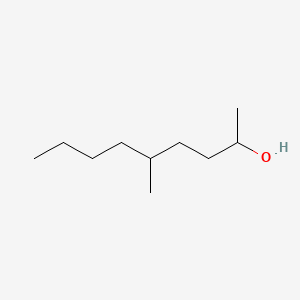
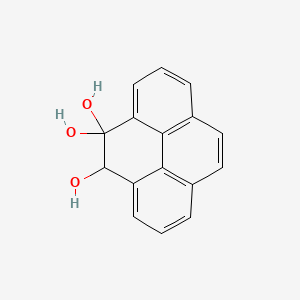
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
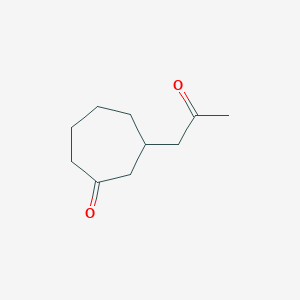
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
